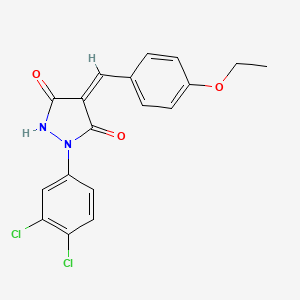

(Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione

Beschreibung

The compound (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione (CAS 433238-84-7, referred to as PP7) is a pyrazolidine-3,5-dione derivative featuring a 3,4-dichlorophenyl group at position 1 and a 4-ethoxybenzylidene substituent at position 4. Its Z-configuration (denoted by the (Z)-prefix) indicates stereospecificity, which may influence biological activity and molecular interactions. PP7 is designated for laboratory research purposes only, with explicit exclusion from drug or household applications .

Eigenschaften

Molekularformel |

C18H14Cl2N2O3 |

|---|---|

Molekulargewicht |

377.2 g/mol |

IUPAC-Name |

(4Z)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione |

InChI |

InChI=1S/C18H14Cl2N2O3/c1-2-25-13-6-3-11(4-7-13)9-14-17(23)21-22(18(14)24)12-5-8-15(19)16(20)10-12/h3-10H,2H2,1H3,(H,21,23)/b14-9- |

InChI-Schlüssel |

XFGORAOOZWWQKK-ZROIWOOFSA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 3,4-dichlorophenylhydrazine with ethyl 4-ethoxybenzylideneacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The presence of reactive groups allows for substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry:

- Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)

- Core Structure : Oxadiazolidine-3,5-dione (five-membered ring with two oxygen atoms).

- Substituents : 3,4-Dichlorophenyl at position 2, methyl at position 4.

- Applications : Methazole (CAS 20816-12-0) is a herbicide and pesticide, highlighting its agrochemical utility .

Procymidone, Vinclozolin, and Iprodione

- Core Structures : Procymidone (3-azabicyclo ring), vinclozolin (oxazolidinedione), iprodione (imidazolidine).

- Common Substituent : 3,5-Dichlorophenyl or 3,4-dichlorophenyl groups.

- Applications : Fungicides with broad agricultural use .

- Key Difference : PP7’s 4-ethoxybenzylidene substituent introduces aromatic bulk and ethoxy polarity, differing from the alkyl or bicyclic groups in these fungicides.

Pyrazolidine-3,5-dione Derivatives

1,2-Di-(4-sulfamidophenyl)-4-butylpyrazolidine-3,5-dione

- Core Structure : Pyrazolidine-3,5-dione (same as PP7).

- Substituents : Two 4-sulfamidophenyl groups at positions 1 and 2, butyl at position 4.

- Applications : Used in medicinal chemistry and material science due to sulfonamide groups enhancing solubility and bioactivity .

- Key Difference : PP7’s 4-ethoxybenzylidene group may confer distinct electronic and steric properties compared to sulfamidophenyl substituents.

Urea-Based Analogs

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea (8g)

- Core Structure : Urea (N-C-O-N linkage).

- Substituents : 3,4-Dichlorophenyl and thiazolyl-chloromethyl groups.

- Yield : 57.5% (synthetic efficiency lower than typical pyrazolidine-diones).

- Applications : Pharmacological research (e.g., kinase inhibition) .

- Key Difference : Urea derivatives often exhibit hydrogen-bonding capabilities absent in PP7’s dione core, influencing target binding.

Data Table: Comparative Analysis of PP7 and Analogs

*Calculated based on molecular formula.

Research Findings and Implications

- Toxicity Profile : Unlike methazole or procymidone, PP7 lacks regulatory approval for agricultural use, emphasizing its role as a research tool .

Biologische Aktivität

(Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H14Cl2N2O3

- Molecular Weight : 377.22 g/mol

- CAS Number : 433238-84-7

Synthesis Methods

The synthesis of pyrazolidine derivatives typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : The initial step often involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate under acidic conditions.

- Cyclization : The resultant intermediate undergoes cyclization to form the pyrazolidine core.

- Functionalization : Further modifications introduce substituents that enhance biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazolidine derivatives, including the target compound. For instance, compounds structurally related to (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione have shown promising results against various cancer cell lines.

- Case Study 1 : A derivative exhibited IC50 values of 3.20 µM against HeLa cells and 4.19 µM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapy agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 3.20 ± 1.32 |

| Compound B | MCF-7 | 4.19 ± 1.87 |

| Doxorubicin | HeLa | 5.00 ± 0.50 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of pyrazolidine derivatives. Modifications at specific positions on the aromatic rings can significantly alter potency and selectivity.

- Key Findings :

- Compounds with dichloro substitutions showed higher activity compared to their mono-substituted counterparts.

- The introduction of ethoxy groups at the para position contributed to improved solubility and bioavailability.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione with target proteins involved in cancer progression.

- Binding Affinity : The docking simulations indicated strong binding interactions with the epidermal growth factor receptor (EGFR), which is critical in tumor growth and proliferation.

| Docking Parameter | Value |

|---|---|

| Binding Energy | -11.82 kcal/mol |

| Inhibition Constant | 97.04 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.